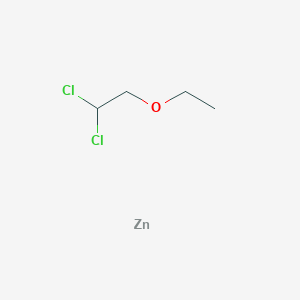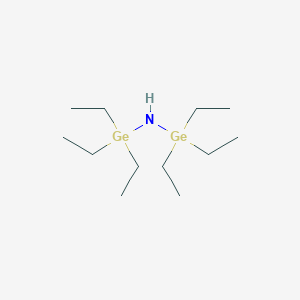
1,1,1-Triethyl-N-(triethylgermyl)germanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethyl-N-(triethylgermyl)germanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triethyl-N-(triethylgermyl)germanamine typically involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+(C2H5)3GeH→(C2H5)3GeGe(C2H5)3+HCl
The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require the use of a solvent such as toluene or hexane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triethyl-N-(triethylgermyl)germanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where one or more of the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
1,1,1-Triethyl-N-(triethylgermyl)germanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Used in the production of germanium-based materials, including semiconductors and optical materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triethyl-N-(triethylgermyl)germanamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may exert its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Triethylgermanium hydride: A related compound with similar chemical properties but different reactivity.
Triphenylgermanium hydride: Another organogermanium compound with phenyl groups instead of ethyl groups.
Dimethylgermanium dichloride: A compound with methyl groups and chlorine atoms bonded to germanium.
Uniqueness
1,1,1-Triethyl-N-(triethylgermyl)germanamine is unique due to its specific structure, which includes two germanium atoms bonded to ethyl groups. This structure imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
Propiedades
Número CAS |
17846-59-2 |
|---|---|
Fórmula molecular |
C12H31Ge2N |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
[diethyl-(triethylgermylamino)germyl]ethane |
InChI |
InChI=1S/C12H31Ge2N/c1-7-13(8-2,9-3)15-14(10-4,11-5)12-6/h15H,7-12H2,1-6H3 |
Clave InChI |
HBNOEDULKBUYRM-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)N[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)


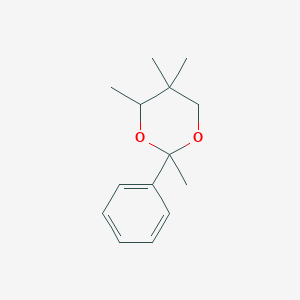
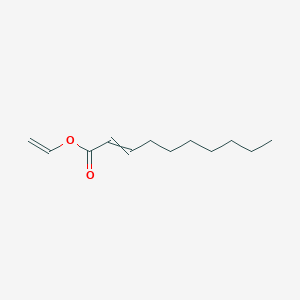
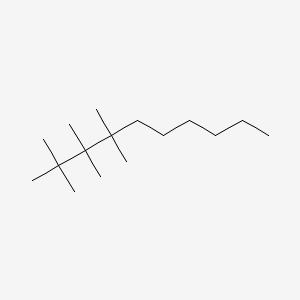
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)



